4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic compound belonging to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound features a chloromethyl group and a pyridinone moiety, contributing to its potential biological activities. The presence of the oxadiazole ring enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound can be synthesized using various chemical methods that involve the reaction of pyridine derivatives with chloromethyl oxadiazole intermediates. Research has shown that derivatives of oxadiazoles exhibit significant biological activities, including antimicrobial and anticancer properties, which further motivates the exploration of compounds like 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one in drug development .
This compound is classified under:
The synthesis of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves several steps:
The synthesis may utilize various solvents and catalysts to optimize yields. For example, acetonitrile is frequently used due to its ability to dissolve reactants while allowing for easy product precipitation . Reaction conditions such as temperature and time are critical for ensuring high yields and purity of the final product.
Key molecular data includes:
4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as controlled temperatures and pH levels to maximize yield and minimize side reactions .
The mechanism of action of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is primarily linked to its interactions with biological targets:
Research indicates that compounds containing oxadiazole rings often exhibit potent activity against various cancer cell lines and bacteria due to their ability to disrupt cellular processes .
Key physical properties include:
Chemical properties include:
4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one has potential applications in:
The ongoing research into similar compounds suggests a promising future for this class of molecules in drug discovery and development .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmacological potential was recognized. The pivotal breakthrough emerged in the 1960s with the introduction of Oxolamine, a 1,2,4-oxadiazole-containing cough suppressant that became the first clinically approved drug featuring this core [1]. This milestone catalyzed intensified research, revealing the scaffold’s remarkable versatility across therapeutic areas. By the 2000s, derivatives like the antiviral Pleconaril and the muscular dystrophy drug Ataluren (which targets nonsense mutations) entered clinical use, demonstrating the pharmacophore’s capacity for central nervous system activity and protein synthesis modulation [1] [2].
Contemporary drug discovery exploits 1,2,4-oxadiazoles for their balanced physicochemical properties and target engagement capabilities. For instance, derivatives like Fasiplon (an anxiolytic) and Proxazole (a gastrointestinal agent) underscore the scaffold’s neurological and metabolic applications [1]. In oncology, 1,2,4-oxadiazole-linked 5-fluorouracil hybrids exhibit superior anticancer activity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines compared to the parent drug 5-FU itself [2]. Parallel developments in anti-infectives include oxadiazole-based DNA gyrase inhibitors (e.g., compound 17, IC₅₀ = 1.2 µM against E. coli gyrase) and antibacterial agents active against methicillin-resistant Staphylococcus aureus (MRSA), where structural optimization has yielded compounds with in vivo efficacy [4].
Table 1: Evolution of Key 1,2,4-Oxadiazole Derivatives in Drug Development
Year | Compound/Therapeutic Agent | Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine | Respirology (Cough suppressant) | First approved drug containing 1,2,4-oxadiazole |
1980s | Fasiplon | Neurology (Anxiolytic) | Non-benzodiazepine mechanism |
2000s | Pleconaril | Virology (Antiviral) | Activity against picornaviruses |
2000s | Ataluren | Genetic Disorders (Duchenne Muscular Dystrophy) | Nonsense mutation readthrough |
2020s | 5-FU-Oxadiazole hybrids (e.g., 7a-j) | Oncology | Enhanced cytotoxicity vs. parent 5-FU |
2020s | Broflanilide-inspired fungicides (e.g., 10f) | Agriculture | High antifungal activity (EC₅₀ = 14.44 µg/mL) |
The scaffold’s synthetic flexibility further propelled its adoption. Early routes relied on high-temperature cyclizations of O-acylamidoximes (110–140°C), limiting access to thermally labile derivatives [6]. Innovations like tetrabutylammonium fluoride (TBAF)-mediated cyclizations at room temperature (2001) revolutionized the field, enabling the incorporation of sensitive groups like Boc-protected amino acids and carbohydrate motifs [6]. These advances, coupled with one-pot protocols in DMSO/K₂CO₃, have streamlined the synthesis of complex hybrids, including the pyridinone-oxadiazole class exemplified by 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one [6] [7].
The molecular architecture of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one integrates two privileged pharmacophores: the 1,2,4-oxadiazole ring and the 2-hydroxypyridine (pyridinone) system. This hybrid design leverages strategic bioisosteric principles to optimize drug-like properties. The 1,2,4-oxadiazole serves as a hydrolysis-resistant mimic of ester and amide bonds, mitigating metabolic vulnerabilities while preserving hydrogen-bonding capacity. Its dipole moment (~3.9 D) and aromatic character confer metabolic stability and π-stacking potential—features validated in drugs like Ataluren, where the oxadiazole replaces a peptide linkage without compromising target engagement [1] [6].
The pyridin-2(1H)-one moiety introduces complementary advantages:
Table 2: Structural Features and Bioisosteric Advantages of the Hybrid Scaffold
Structural Element | Key Physicochemical Properties | Bioisosteric Role | Functional Impact |
---|---|---|---|
1,2,4-Oxadiazole Ring | High dipole moment (3.9 D); Aromatic; Moderate log P | Ester/amide replacement | Metabolic stability; Hydrogen bond acceptance; π-Stacking |
Chloromethyl (–CH₂Cl) Group | Electrophilic; Polar surface area ~17 Ų | Chloroacetamide mimic | Site-specific reactivity (e.g., covalent targeting or prodrug derivatization) |
Pyridin-2(1H)-one Core | Tautomerism (lactam-lactim); H-bond donor/acceptor | Pyridine/pyridinium bioisostere | Metal chelation; Solubility modulation; Diverse H-bonding |
The chloromethyl substituent at the oxadiazole C5 position adds strategic functionality. This group:
Synthetic routes to this scaffold typically exploit room-temperature methodologies to preserve the labile chloromethyl group. One efficient approach employs O-acylation of amidoximes with chloroacetyl chloride, followed by TBAF-catalyzed cyclization [6]. Alternatively, one-pot assemblies in DMSO/K₂CO₃ facilitate direct coupling of amidoximes with chloro-activated carboxylic acid derivatives [6] [7]. These methods avoid thermal degradation, yielding the target hybrid in 50–70% efficiency [7].
Bioactivity studies of analogous structures provide mechanistic insights. Pyridinone-oxadiazoles exhibit potent antibacterial effects against Xanthomonas oryzae (e.g., compound 5v, EC₅₀ = 19.44 µg/mL), likely through enzyme inhibition [7]. Molecular docking suggests the oxadiazole engages ATP-binding sites (e.g., in DNA gyrase), while the pyridinone tautomer hydrogen-bonds to catalytic residues [4] [7]. The chloromethyl group’s role remains exploratory but may enable irreversible binding or in situ generation of active species—strategies leveraged in covalent kinase inhibitors and antimicrobial prodrugs [4] [7].
Table 3: Synthesis Methods for Pyridinone-Oxadiazole Hybrids
Method | Conditions | Key Advantages | Yield Range |
---|---|---|---|
TBAF-Catalyzed Cyclization | O-Acylation → Cyclization (TBAF, THF, RT, 1–16 h) | Ambient temperature; Tolerates sensitive groups | 60–85% |
One-Pot in DMSO/K₂CO₃ | Amidoxime + Carboxylic acid derivative (DMSO, K₂CO₃, RT, 4–8 h) | No intermediate isolation; Scalable | 50–75% |
Thermal Cyclization | O-Acylmidoxime → Toluene, 110°C, 6–8 h | Simple reagents; No catalysts | 30–60% (Limited for chloro derivatives) |
Note: Chloromethyl-containing derivatives require low-temperature methods due to thermal lability of –CH₂Cl group [6] [7].
The hybrid’s bioisosteric proficiency is further evidenced in kinase inhibitors and GPCR agonists. In GPR88-targeted compounds, replacing amides with 5-amino-1,3,4-oxadiazoles (e.g., compound 84) reduced lipophilicity (clogP from 4.53 to 2.8) while maintaining potency (EC₅₀ = 59 nM), highlighting the scaffold’s utility in CNS drug design where blood-brain barrier penetration is critical [8].
List of Compounds Mentioned:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9